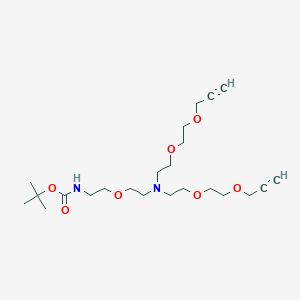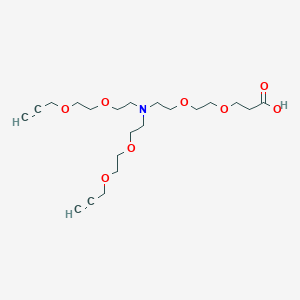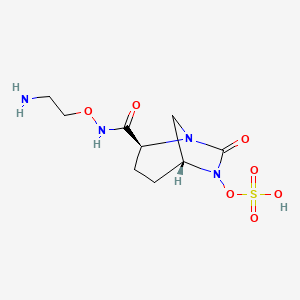
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
Vue d'ensemble
Description
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” is a PEG derivative . PEG, or polyethylene glycol, is a flexible and hydrophilic polymer that is used in a variety of applications, including drug delivery and chemical reactions .
Synthesis Analysis
The synthesis of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” involves the use of Boc-protected PEG linkers . A Boc group can be deprotected under acidic conditions to generate a free amine group . The synthesis process also involves the use of bromide (Br), which is a very good leaving group for nucleophilic substitution reactions .Chemical Reactions Analysis
The chemical reactions involving “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” likely involve the use of its Boc-protected amine group and its propargyl group . The Boc group can be deprotected under acidic conditions to generate a free amine group . The propargyl group can participate in various chemical reactions, including click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(Boc-PEG1)-N-bis(PEG2-propargyl)” include a boiling point of 336.6±22.0 °C, a density of 1.283±0.06 g/cm3, and a pKa of 12.19±0.46 . It is soluble in water, DMSO, DCM, and DMF .Applications De Recherche Scientifique
Systèmes de délivrance de médicaments
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” peut être utilisé dans le développement de systèmes de délivrance de médicaments {svg_1}. Le processus de pégylation, qui implique la fixation de chaînes de PEG à des médicaments ou des protéines thérapeutiques, peut améliorer la solubilité et la stabilité du médicament, prolonger sa demi-vie dans l'organisme et réduire son immunogénicité {svg_2}.
Conjugués anticorps-médicaments (ADC)
Ce composé peut être utilisé comme un lieur clivable dans la synthèse de conjugués anticorps-médicaments (ADC) {svg_3}. Les ADC sont une classe de thérapeutiques qui délivrent des médicaments cytotoxiques à des cellules spécifiques, telles que les cellules cancéreuses, via des anticorps {svg_4}.
Nanotechnologie
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” peut être utilisé dans la recherche en nanotechnologie {svg_5}. Les chaînes de PEG peuvent être utilisées pour modifier la surface des nanoparticules afin d'améliorer leur stabilité et leur biocompatibilité {svg_6}.
Recherche sur les nouveaux matériaux
Ce composé peut être utilisé dans la recherche et le développement de nouveaux matériaux {svg_7}. Les chaînes de PEG peuvent être utilisées pour modifier les propriétés des matériaux, telles que leur hydrophilie {svg_8}.
Culture cellulaire
“N-(Boc-PEG1)-N-bis(PEG2-propargyl)” peut être utilisé dans des études de culture cellulaire {svg_9}. Les chaînes de PEG peuvent être utilisées pour modifier la surface des boîtes de culture afin de contrôler l'adhésion cellulaire {svg_10}.
Synthèse de ligands et de polypeptides
Ce composé peut être utilisé dans la synthèse de ligands et de polypeptides {svg_11}. Les chaînes de PEG peuvent être utilisées comme espaceur entre le ligand ou le polypeptide et le support solide {svg_12}.
Orientations Futures
Mécanisme D'action
Target of Action
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a PEG derivative containing a Boc-protected amino group . The primary targets of this compound are specific biological targets that it can inhibit . The Boc group can be deprotected under acidic conditions to generate a free amine group , which can interact with these targets.
Mode of Action
The compound interacts with its targets primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
It’s known that the compound exhibits inhibitory effects on specific biological targets, primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action involves the disruption of cell function and signal transduction pathways . This disruption can lead to the inhibition of specific biological targets , which could potentially be used for therapeutic purposes.
Action Environment
The action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can be influenced by environmental factors such as pH, as the Boc group can be deprotected under acidic conditions . Additionally, the compound is soluble in water, DMSO, DCM, and DMF , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
N-(Boc-PEG1)-N-bis(PEG2-propargyl) plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound interacts with enzymes such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds. These interactions facilitate the conjugation of N-(Boc-PEG1)-N-bis(PEG2-propargyl) with primary amine groups on proteins and other biomolecules, enhancing their solubility and stability .
Cellular Effects
N-(Boc-PEG1)-N-bis(PEG2-propargyl) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the delivery of therapeutic agents to target cells, thereby improving their efficacy. Additionally, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cellular behavior .
Molecular Mechanism
The mechanism of action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) involves several molecular interactions. The compound binds to specific biomolecules, such as enzymes and proteins, through its PEG linker. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(Boc-PEG1)-N-bis(PEG2-propargyl) remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl) vary with different dosages in animal models. At low doses, the compound can enhance the delivery of therapeutic agents without causing significant toxicity. At high doses, N-(Boc-PEG1)-N-bis(PEG2-propargyl) may exhibit toxic or adverse effects, such as liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage of N-(Boc-PEG1)-N-bis(PEG2-propargyl) to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is involved in several metabolic pathways, including those mediated by enzymes and cofactors. The compound can interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall biochemical effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl). Additionally, the compound’s PEG linker can enhance its solubility and stability, facilitating its involvement in various metabolic processes .
Transport and Distribution
The transport and distribution of N-(Boc-PEG1)-N-bis(PEG2-propargyl) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through endocytosis and other mechanisms, allowing it to reach its target sites. Once inside the cells, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can interact with intracellular proteins and enzymes, influencing its localization and accumulation. These interactions are essential for the compound’s biochemical effects and therapeutic potential .
Subcellular Localization
N-(Boc-PEG1)-N-bis(PEG2-propargyl) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. For example, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. These subcellular interactions are crucial for the compound’s overall biochemical effects .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O7/c1-6-12-27-18-20-30-16-10-25(11-17-31-21-19-28-13-7-2)9-15-29-14-8-24-22(26)32-23(3,4)5/h1-2H,8-21H2,3-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYPZQWMHNWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)




![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)




